5-phenyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with pyridin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
5-phenyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,2-oxazole-3-carboxylic acid
- N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
- 5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
5-phenyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of both phenyl and pyridin-4-yl groups attached to the oxazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
5-phenyl-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H11N3O2/c19-15(17-12-6-8-16-9-7-12)13-10-14(20-18-13)11-4-2-1-3-5-11/h1-10H,(H,16,17,19) |
InChI Key |
XWMJFDCQOBYXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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